

Ethyl 2-bromothiazole-4-carboxylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-bromothiazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromothiazole-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the construction of more complex molecules, most notably in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of **Ethyl 2-bromothiazole-4-carboxylate**. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data. Furthermore, this guide illustrates the primary synthetic pathway through a detailed workflow diagram, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction and Historical Context

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring, as seen in **Ethyl 2-bromothiazole-4-carboxylate**, provides two reactive handles for further chemical modifications. This makes it a highly valuable precursor for creating diverse molecular libraries for drug screening.

While the precise date and the seminal publication detailing the initial discovery and synthesis of **Ethyl 2-bromothiazole-4-carboxylate** are not readily available in comprehensive historical reviews, its utilization in chemical literature appears to grow from the mid-1980s onwards, coinciding with the issuance of its CAS registry number (100367-77-9). The primary route for its synthesis has evolved around the foundational principles of thiazole chemistry, notably the Hantzsch thiazole synthesis for the precursor, followed by a diazotization and bromination reaction. Its application as an intermediate in the synthesis of Factor Xa (FXa) inhibitors highlights its significance in modern drug discovery.^[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Ethyl 2-bromothiazole-4-carboxylate** is presented in the table below. This data is crucial for its identification, characterization, and quality control in a laboratory setting.

Property	Value
Molecular Formula	C ₆ H ₆ BrNO ₂ S
Molecular Weight	236.09 g/mol
CAS Number	100367-77-9
Appearance	White to off-white crystalline powder
Melting Point	67-71 °C
Boiling Point	154 °C at 13 mmHg
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.52 (s, 1H), 4.29 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H)
Mass Spectrum (m/z)	235.90 [M+1] ⁺

Synthesis of Ethyl 2-bromothiazole-4-carboxylate

The most commonly cited and scalable synthesis of **Ethyl 2-bromothiazole-4-carboxylate** is a two-step process. The first step involves the synthesis of the precursor, Ethyl 2-amino-1,3-thiazole-4-carboxylate, via a Hantzsch-type thiazole synthesis. The second step is a Sandmeyer-type reaction where the amino group is replaced by a bromine atom.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This step employs a classic Hantzsch thiazole synthesis by reacting an α -haloester with a thioamide.

- Materials:
 - Ethyl bromopyruvate
 - Thiourea
 - Ethanol (solvent)
- Procedure:
 - Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
 - Add ethyl bromopyruvate to the solution.
 - Heat the reaction mixture at reflux for 2-4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
 - Filter the solid, wash with water, and dry to obtain Ethyl 2-amino-1,3-thiazole-4-carboxylate.
- Typical Yield: 80-90%

Step 2: Synthesis of **Ethyl 2-bromothiazole-4-carboxylate**

This step involves the diazotization of the amino group of the precursor followed by bromination.

- Materials:
 - Ethyl 2-amino-1,3-thiazole-4-carboxylate
 - Copper(II) bromide (CuBr_2)
 - tert-Butyl nitrite
 - Acetonitrile (solvent)
 - Hydrobromic acid (HBr , 48%)
 - Sodium nitrite (NaNO_2)
- Modern Protocol Procedure:
 - To a stirred solution of Ethyl 2-amino-1,3-thiazole-4-carboxylate in acetonitrile, add copper(II) bromide.
 - Cool the mixture in an ice bath.
 - Slowly add tert-butyl nitrite to the cooled suspension.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by TLC.
 - Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **Ethyl 2-bromothiazole-4-carboxylate**.
- Typical Yield: 70-85%

Synthesis Workflow Diagram

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References

- 1. rsc.org [rsc.org]
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